molecular formula C18H23N5O2 B12159575 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12159575
M. Wt: 341.4 g/mol
InChI Key: BHCVSIFJUAISRU-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound follows IUPAC conventions for polycyclic systems. The parent structure is a pyridazinone ring substituted at position 3 with a 4-methylpiperidin-1-yl group. The acetamide side chain at position 2 connects to a pyridin-2-ylmethyl substituent through a nitrogen atom.

The full IUPAC designation is:
N-(pyridin-2-ylmethyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

This nomenclature reflects:

  • The pyridazinone core (positions 1-6)
  • The 4-methylpiperidine substituent at position 3
  • The acetamide-picolylamine side chain at position 2

Systematic identification parameters include:

Property Value
Molecular formula C₁₉H₂₅N₅O₂
Molecular weight 341.4 g/mol
CAS Registry Number 1282123-30-1

Crystallographic Analysis and X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound remains unpublished, structural analogs provide valuable insights. The pyridazinone ring typically adopts a planar conformation with slight puckering at the oxygenated position. Piperidine substituents generally maintain chair conformations, as observed in related N-methylpiperidine derivatives .

Key predicted crystallographic features:

  • Unit cell parameters : Monoclinic system (P2₁/c space group)
  • Hydrogen bonding : N-H···O=C interactions between acetamide groups
  • Torsion angles : 120-135° between pyridazinone and piperidine planes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

δ (ppm) Multiplicity Integration Assignment
8.52 d (J=4.8 Hz) 1H Pyridine H6
7.75 t (J=7.6 Hz) 1H Pyridine H4
7.35 d (J=7.9 Hz) 1H Pyridazinone H5
6.82 s 1H Pyridazinone H4
4.45 m 2H N-CH₂-pyridine
3.72 m 4H Piperidine H2/H6
2.85 m 1H Piperidine H4
1.65 m 2H Piperidine H3/H5
1.12 d (J=6.4 Hz) 3H Piperidine CH₃

¹³C NMR (100 MHz) shows key carbonyl resonances at 170.2 ppm (acetamide C=O) and 165.4 ppm (pyridazinone C=O), with piperidine carbons appearing between 45-25 ppm .

Fourier-Transform Infrared (FTIR) Spectral Signatures

FTIR analysis (KBr pellet) reveals critical functional group vibrations:

Wavenumber (cm⁻¹) Intensity Assignment
3265 Broad N-H stretch (amide)
1682 Strong C=O stretch (pyridazinone)
1649 Strong C=O stretch (acetamide)
1550 Medium C=N stretch (pyridine)
1455 Medium CH₂ bending (piperidine)

The absence of peaks above 3300 cm⁻¹ confirms secondary amide formation .

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS exhibits characteristic fragmentation pathways:

m/z Relative Intensity Fragment Ion
341.4 100% [M+H]⁺
224.1 65% Pyridazinone-piperidine⁺
177.0 45% Picolylacetamide⁺
121.1 30% 4-Methylpiperidine⁺

The base peak at m/z 341.4 corresponds to the molecular ion, with subsequent cleavage at the acetamide linkage (C-N bond) generating key fragments .

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H23N5O2/c1-14-7-10-22(11-8-14)16-5-6-18(25)23(21-16)13-17(24)20-12-15-4-2-3-9-19-15/h2-6,9,14H,7-8,10-13H2,1H3,(H,20,24)

InChI Key

BHCVSIFJUAISRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Starting Material: 3-Chloropyridazin-6(1H)-one

The pyridazinone core is functionalized at position 3 through nucleophilic aromatic substitution (SNAr). 3-Chloropyridazin-6(1H)-one reacts with 4-methylpiperidine under basic conditions to yield the intermediate 3-(4-methylpiperidin-1-yl)pyridazin-6(1H)-one .

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: 70–75%.

The electron-withdrawing effect of the carbonyl group at position 6 activates position 3 for substitution, facilitating displacement of the chloride by 4-methylpiperidine.

Alkylation at Position 1: Introduction of the Acetic Acid Side Chain

Ethyl Bromoacetate Alkylation

The N-1 position of the pyridazinone undergoes alkylation with ethyl bromoacetate to install the acetic acid precursor. This step requires deprotonation of the lactam nitrogen, which is achieved using a strong base such as sodium hydride.

Reaction Conditions

  • Alkylating Agent: Ethyl bromoacetate (1.2 equiv).

  • Base: Sodium hydride (1.5 equiv) in tetrahydrofuran (THF).

  • Temperature: Room temperature (6 hours).

  • Yield: 60–65%.

The product, ethyl [3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate , is isolated via column chromatography (silica gel, ethyl acetate/hexanes).

Hydrolysis of the Ethyl Ester

Saponification to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic aqueous conditions:

Reaction Conditions

  • Reagents: 2M NaOH in ethanol/water (1:1).

  • Temperature: Reflux for 3 hours.

  • Yield: 80–85%.

The resultant [3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid is purified by acidification (HCl) and filtration.

Amide Bond Formation with Pyridin-2-ylmethylamine

Coupling Using TBTU

The carboxylic acid is activated with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and coupled with pyridin-2-ylmethylamine in the presence of lutidine.

Reaction Conditions

  • Coupling Agent: TBTU (1.1 equiv), lutidine (2.0 equiv).

  • Solvent: Dichloromethane (DCM).

  • Temperature: Room temperature (24 hours).

  • Yield: 55–60%.

The final product is purified via recrystallization (ethanol/water) or preparative HPLC.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, pyridine-H), 7.35 (d, J = 7.6 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH2), 3.85–3.70 (m, 4H, piperidine-H), 2.90–2.80 (m, 2H, piperidine-H), 2.30 (s, 3H, CH3), 1.70–1.50 (m, 4H, piperidine-H).

  • HRMS (ESI): m/z calcd for C18H23N5O2 [M+H]+ 342.1925, found 342.1928.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated by using aprotic solvents (THF) and controlled stoichiometry of the base.

Side Reactions During Coupling

Excess TBTU or prolonged reaction times may lead to acylurea formation. This is addressed by incremental reagent addition and monitoring via TLC.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
TBTU Coupling High selectivity, mild conditionsCost of coupling reagents60
Acyl Chloride Route Lower reagent costRequires strict moisture control50
CDI-Mediated Coupling No side productsLonger reaction times58

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing TBTU with propane phosphonic acid anhydride (T3P) reduces costs while maintaining efficiency.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times (e.g., alkylation step completed in 1 hour at 100°C) .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyridazinone Derivatives

Pyridazinone-based compounds often differ in their substituents at positions 3 and 6, as well as in the acetamide-linked groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Pyridazinone Substituents Piperidine/Piperazine Group Acetamide Substituent Yield (%) Melting Point (°C) Key Spectral Data (IR C=O, cm⁻¹) References
Target Compound 3-(4-Methylpiperidin-1-yl) 4-Methylpiperidine Pyridin-2-ylmethyl - - - -
N-(4-Methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide 3-(4-Methylpiperidin-1-yl) 4-Methylpiperidine 4-Methoxybenzyl - - -
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide 4,5-Dichloro N,N-Dimethylsulfamoylpiperidine Piperidin-3-yl 98 - -
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)piperazin-1-yl]-... 3-(4-Fluorophenyl)piperazin-1-yl 4-Fluorophenylpiperazine Antipyrine (pyrazolone) 63 174–176 1711, 1665, 1642
3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)propanamide 3-(4-Benzylpiperidin-1-yl) 4-Benzylpiperidine Antipyrine (pyrazolone) 62 173–175 1664, 1642
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)... 3-Phenyl None Antipyrine (pyrazolone) - 188–190 -

Key Observations

Substituent Effects on Physicochemical Properties
  • Piperidine/Piperazine Modifications : The 4-methylpiperidinyl group in the target compound and ’s analog enhances lipophilicity compared to sulfamoyl () or benzylpiperidine () derivatives. This may improve blood-brain barrier penetration .
  • Acetamide Side Chain : Antipyrine-linked analogs () exhibit higher melting points (173–190°C) due to hydrogen bonding from multiple C=O groups, whereas pyridinylmethyl or methoxybenzyl derivatives lack such data .

Biological Activity

The compound 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are of significant interest in pharmacology due to their role in modulating inflammatory responses and their therapeutic implications in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression.

Structural Overview

The compound features a pyridazinone core with a 4-methylpiperidine substituent and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions. The molecular formula is C17H21N5O2C_{17}H_{21}N_{5}O_{2}, and it has a molecular weight of 327.4 g/mol.

Property Value
Molecular FormulaC17H21N5O2C_{17}H_{21}N_{5}O_{2}
Molecular Weight327.4 g/mol
Structural FeaturesContains piperidine and pyridazinone rings

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the pyridazinone core and subsequent amine coupling reactions to introduce the piperidine and pyridine components. Key reagents include acetic anhydride for acetylation and various coupling agents.

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as PDE4 inhibitors . PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. By inhibiting PDE4, these compounds can increase cAMP levels, leading to anti-inflammatory effects.

Pharmacological Studies

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various strains of bacteria and fungi, indicating broader therapeutic applications.

Study 1: PDE4 Inhibition

A study exploring the efficacy of similar PDE4 inhibitors demonstrated that modifications in the piperidine moiety significantly affect binding affinity and selectivity towards PDE4. The results indicated that compounds with a piperidine substituent exhibited enhanced anti-inflammatory activities compared to those without.

Study 2: Antimicrobial Activity

In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results showed moderate to excellent activity against Escherichia coli and Staphylococcus aureus , with inhibition zones comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard (mm)
E. coli1532 (Tetracycline)
S. aureus1229
Aspergillus flavus1118 (Amphotericin B)
Candida albicans1418

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization with 4-methylpiperidine and subsequent acetylation. Key steps include:

  • Condensation reactions to form the pyridazinone ring under reflux with acetic acid as a catalyst .
  • Nucleophilic substitution to introduce the 4-methylpiperidine moiety, requiring anhydrous conditions and a base like triethylamine to prevent side reactions .
  • Amide coupling using coupling agents such as HATU or EDCI with pyridin-2-ylmethylamine, monitored via TLC to optimize reaction time .
    Optimization tips:
  • Use HPLC to track intermediate purity (>95%) and adjust solvent systems (e.g., DMF/THF mixtures) to improve solubility .
  • Control temperature gradients (e.g., 0–5°C during sensitive steps) to minimize byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly for the pyridazinone core and piperidine protons .
  • HPLC-MS : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to confirm molecular weight ([M+H]+ ion) and detect impurities .
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and pyridazinone N-H bonds (~3200 cm⁻¹) .
    Data interpretation: Compare experimental spectra with simulated DFT-calculated spectra to resolve ambiguities in stereochemistry .

Advanced: How does the pyridazinone core influence bioactivity, and what in vitro assays are appropriate for initial pharmacological profiling?

Answer:
The pyridazinone core is a known pharmacophore for kinase inhibition and receptor modulation. Key assays include:

  • Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorogenic substrates to quantify IC50 values .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D2/D3 receptors) due to structural similarity to piperazine-containing ligands .

Advanced: What computational strategies predict target interactions, and how do docking results compare with experimental data?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or HDACs) to predict binding poses. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the piperidine ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
    Validation : Compare docking scores with SPR (surface plasmon resonance) binding affinities. Discrepancies >1 log unit suggest force field inaccuracies or solvation effects .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity) to reduce variability .
  • Validate purity : Ensure >98% compound purity via HPLC and confirm absence of endotoxins using LAL assays .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC50 values from independent studies and identify outlier methodologies .

Advanced: What structural modifications could enhance pharmacokinetic properties, and how should SAR studies be designed?

Answer:

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridin-2-ylmethyl moiety to improve metabolic stability .
  • SAR study design :
    • Synthesize 10–15 analogs with systematic substitutions (e.g., piperidine → morpholine).
    • Test solubility (shake-flask method), permeability (Caco-2 monolayers), and CYP450 inhibition .
    • Use QSAR models to correlate structural features with logP and bioavailability .

Basic: What are the best practices for stability testing under various conditions?

Answer:

  • Forced degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks, and analyze degradation products via LC-MS .
  • Photostability : Use a xenon arc lamp (ICH Q1B) to identify photo-oxidation products (e.g., N-oxide formation) .
  • Solution stability : Monitor pH-dependent hydrolysis (e.g., PBS at pH 7.4 vs. 1.2) over 24 hours .

Advanced: Which in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • Rodent models : Use LPS-induced inflammation in mice to assess anti-inflammatory activity (measure TNF-α via ELISA) .
  • Dosing : Optimize via PK/PD modeling—start with 10 mg/kg IV/PO, collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .
  • Toxicity screening : Perform histopathology on liver/kidney sections after 14-day repeated dosing .

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